3-Piperidylpropanol
Description
3-Piperidylpropanol (IUPAC name: 3-(piperidin-1-yl)propan-1-ol) is a tertiary alcohol featuring a piperidine ring attached to the third carbon of a propanol chain. Piperidine-containing compounds are of significant interest due to their bioactivity, particularly in central nervous system (CNS) drug development and as intermediates in organic synthesis.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-piperidin-3-ylpropan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-2-8(10)7-4-3-5-9-6-7/h7-10H,2-6H2,1H3 |
InChI Key |
BKPBAUVSSIWBHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCCNC1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs of 3-Piperidylpropanol, with data derived from the provided evidence:
Key Observations:
Structural Variations: 3-Piperazinylpropan-2-ol () replaces the piperidine ring with a piperazine moiety, introducing an additional nitrogen atom. This enhances hydrogen-bonding capacity and alters pharmacological activity, making it suitable for antipsychotic drug synthesis. 3-Aminopropanol () lacks the cyclic amine but shares a linear propanol backbone. Its simpler structure facilitates derivatization into drugs like cyclophosphamide.
Physicochemical Properties: 3-Aminopropanol has a lower molecular weight (75.11 g/mol) and higher water solubility compared to piperidine/piperazine derivatives, making it versatile in aqueous formulations . 3-Piperidinopropiophenone HCl () exhibits higher molecular weight (253.77 g/mol) due to the aromatic phenyl group, which enhances lipophilicity and CNS penetration.
Synthetic Applications: Piperidine and piperazine derivatives are frequently synthesized via nucleophilic substitution or reductive amination. For example, highlights the use of 3-(piperazin-1-yl)propan-2-ol as a precursor in functionalized pentanamide synthesis . Pyridyl-propanol derivatives () are utilized in material science for designing ligands with tailored coordination properties .
Pharmacological Relevance: Piperidine-containing compounds (e.g., 3-Piperidinopropiophenone HCl) are prevalent in antipsychotic and anticholinergic drugs due to their ability to modulate dopamine and acetylcholine receptors . 3-Aminopropanol derivatives, such as domperidone and xylazine, demonstrate antiemetic and sedative effects, respectively .
Research Findings and Industrial Relevance
- Drug Development: Piperidine and piperazine propanol derivatives are critical in designing drugs with improved blood-brain barrier permeability.
- Material Science: Pyridyl-propanol derivatives (e.g., 3-(2-Pyridyl)-1-propanol) serve as ligands in catalysis and polymer synthesis, leveraging their nitrogen-based coordination sites .
- emphasizes the use of P95 respirators and full protective gear when working with similar amines to mitigate exposure risks .
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